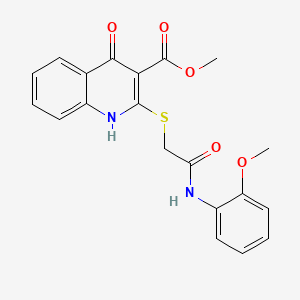
N-(2-chlorophenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-chlorophenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide" is a member of the carboxamide family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related N-substituted pyridinecarboxamides typically involves the reaction of substituted pyridinecarbonyl chlorides with substituted amines. For example, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, novel carboxamides have been synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods suggest that the synthesis of "N-(2-chlorophenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide" could potentially be achieved through a similar pathway, involving the appropriate pyridinecarbonyl chloride and aminochlorobenzene derivative.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often characterized by single crystal X-ray diffraction, which provides detailed information about the molecular conformation and crystal packing . The presence of substituents on the phenyl and pyridine rings can influence the planarity of the molecules and the types of intermolecular interactions, such as hydrogen bonding, that occur within the crystal lattice . For the compound , similar analytical techniques could be used to determine its molecular structure and the nature of its intermolecular interactions.
Chemical Reactions Analysis
Carboxamide compounds can undergo various chemical reactions depending on their substituents. For instance, pyrrolidine-1-carboxamides have been shown to undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new compounds such as dibenzoxanthenes . The reactivity of "N-(2-chlorophenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide" could be explored under different conditions to identify potential reaction pathways and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as melting points, can be influenced by molecular symmetry and lattice energy, as described by Carnelley’s rule . The melting points of these compounds can be predicted from a linear regression of these variables. Additionally, the interaction environments of these compounds can be probed using Hirshfeld surface analysis and contact enrichment studies . For the compound , similar studies could be conducted to understand its physicochemical properties and how they relate to its molecular structure and intermolecular interactions.
科学的研究の応用
Molecular Interaction and Binding Studies
Studies have elucidated the molecular interaction mechanisms of related compounds with receptors, providing insights into their potential as antagonists or inverse agonists for specific receptors. For example, molecular orbital methods and conformational analysis have been utilized to understand the binding interactions of similar compounds with the CB1 cannabinoid receptor, offering a foundation for the development of receptor-targeted therapies (Shim et al., 2002).
Synthesis and Characterization of Polymers
Research has been conducted on the synthesis and characterization of new polyamides and polyimides, highlighting the versatility of pyrrolidine-1-carboxamide derivatives in polymer science. These studies have shown that incorporating such units into polymers can enhance their thermal stability, solubility, and mechanical properties, making them suitable for advanced material applications (Choi & Jung, 2004).
Antitubercular and Antibacterial Activities
Research on pyrrolo[3,2-b]pyridine-3-carboxamide linked derivatives has demonstrated significant antitubercular and antibacterial activities. These findings suggest the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bodige et al., 2019).
Electronic Properties and Interaction Landscapes
Investigations into the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides have provided valuable information on their physicochemical characteristics. This research aids in understanding how these compounds interact with various biological and chemical environments, influencing their reactivity and stability (Gallagher et al., 2022).
特性
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-3-1-2-4-15(14)19-16(21)20-10-7-13(11-20)22-12-5-8-18-9-6-12/h1-6,8-9,13H,7,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYHDIBZQVOWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2553408.png)
![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)
![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)

![3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2553413.png)


![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)


![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)

![7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553428.png)